Triazolam N-Oxide
CAS No.: 96849-15-9
Cat. No.: VC0104834
Molecular Formula: C₁₇H₁₂Cl₂N₄O
Molecular Weight: 359.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 96849-15-9 |
---|---|
Molecular Formula | C₁₇H₁₂Cl₂N₄O |
Molecular Weight | 359.21 |
Introduction
Chemical Identity and Basic Properties
Triazolam N-Oxide is chemically defined as 8-chloro-6-(2-chlorophenyl)-1-methyl-4H-benzo[f][1, triazolo[4,3-a] diazepine 5-oxide. Key physical and chemical properties include:
The compound’s structure includes a triazole ring fused with a benzodiazepine backbone, with the N-oxide group located at the 5-position of the triazole moiety. This functional group significantly alters its electronic properties and reactivity compared to triazolam .
Synthetic Routes and Industrial Production
Laboratory Synthesis
Triazolam N-Oxide is synthesized via oxidation of triazolam. A catalyst-free method employing tert-butyl nitrite (t-BuONO) in ethanol or water has been developed for producing 1,2,3-triazole-N-oxide derivatives . This approach avoids the use of transition metals, offering environmental and cost advantages. Key steps include:
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Oxidation: Triazolam reacts with t-BuONO under mild conditions to form the N-oxide derivative.
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Purification: The product is isolated through recrystallization or chromatography.
This method’s scalability and efficiency make it suitable for industrial applications .
Industrial Production Challenges
Large-scale synthesis requires precise control of reaction parameters to minimize byproducts. Continuous flow reactors are often employed to optimize yields and purity. The use of advanced catalytic systems further enhances efficiency.
Chemical Reactivity and Transformations
Triazolam N-Oxide participates in diverse reactions due to its N-oxide functionality:
Oxidation and Reduction
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Oxidation: Further oxidation leads to more polar derivatives, though specific pathways remain understudied.
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation can revert the N-oxide to triazolam, restoring its pharmacological activity.
Substitution Reactions
Applications in Research and Industry
Synthetic Reagent
The compound serves as a precursor in organic synthesis. For instance, its N-oxide group facilitates regioselective functionalization, enabling the generation of diverse triazole derivatives .
Mechanistic Studies
In pharmacological research, Triazolam N-Oxide is used to probe the metabolic pathways of triazolam. Its interaction with cytochrome P450 enzymes is critical for understanding drug metabolism and toxicity .
Comparative Analysis with Related Compounds
Compound | Key Features | Applications |
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Triazolam | Parent benzodiazepine; hypnotic, anxiolytic, sedative effects | Short-term insomnia treatment |
Estazolam | Longer half-life; used for chronic insomnia | Extended sedation |
Midazolam | Short-acting; employed in anesthesia and sedation | Procedural sedation |
Triazolam N-Oxide | N-oxide functional group; altered reactivity and metabolic profile | Impurity control, synthetic chemistry |
Triazolam N-Oxide distinguishes itself through its unique chemical reactivity and role as a metabolic byproduct, contrasting with the pharmacologically active benzodiazepines listed above .
Research Findings and Future Directions
Synthetic Utility
Recent studies highlight Triazolam N-Oxide’s versatility in metal-free synthesis. For example, its participation in nitrite-mediated cyclizations enables access to trifluoromethylated triazoles, valuable in agrochemical and pharmaceutical research .
Pharmacological Insights
While Triazolam N-Oxide itself lacks significant bioactivity, its reduction to triazolam underscores its role in drug metabolism. Further studies are needed to explore its interactions with GABA receptors and potential neuroprotective effects .
Industrial Implications
Efforts to optimize its synthesis and minimize formation during triazolam production remain critical. Continuous flow technologies and real-time monitoring systems are being investigated to improve process efficiency .
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